3-Bromo-5-cyanobenzene-1-sulfonamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-bromo-5-cyanobenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2O2S/c8-6-1-5(4-9)2-7(3-6)13(10,11)12/h1-3H,(H2,10,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRPSIXTXUAQSKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1S(=O)(=O)N)Br)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Advanced Chemical Transformations
Established Synthetic Routes to 3-Bromo-5-cyanobenzene-1-sulfonamide
The construction of the this compound scaffold can be achieved through several strategic approaches, primarily involving the carefully orchestrated introduction of the bromo, cyano, and sulfonamide functionalities onto the benzene (B151609) ring.
Bromination Strategies of 5-cyanobenzene-1-sulfonamide
One direct approach to this compound involves the electrophilic bromination of the precursor, 5-cyanobenzene-1-sulfonamide. In this method, a brominating agent, such as elemental bromine or N-bromosuccinimide (NBS), is introduced in the presence of a suitable solvent and often a catalyst. The reaction is conducted under controlled temperature and pressure to ensure the desired product is formed with high purity.
The inherent directing effects of the cyano and sulfonamide groups, both of which are meta-directing and deactivating, guide the incoming electrophile (bromonium ion) to the position meta to both groups. This regioselectivity is a key factor in the successful synthesis of the desired 1,3,5-trisubstituted product.
Table 1: Bromination of 5-cyanobenzene-1-sulfonamide
| Reagent/Catalyst | Solvent | Conditions | Outcome |
| Bromine (Br₂) / Iron(III) bromide (FeBr₃) | Dichloromethane | Room Temperature | Predominantly this compound |
| N-Bromosuccinimide (NBS) / Sulfuric Acid | Acetonitrile | 0°C to Room Temperature | High yield of this compound |
Sequential Sulfonylation and Nitrile Functionalization Approaches
An alternative and often more controlled synthetic strategy involves the sequential introduction of the functional groups onto a pre-functionalized benzene ring. A common pathway begins with a readily available bromo-cyanobenzene derivative, which is then subjected to sulfonylation followed by amination.
A key intermediate in this approach is 3-bromo-5-cyanobenzene-1-sulfonyl chloride. This intermediate can be synthesized and subsequently reacted with ammonia (B1221849) or an ammonia equivalent to furnish the final sulfonamide. The synthesis of substituted benzenesulfonamides from the corresponding sulfonyl chlorides is a well-established and widely utilized transformation in organic synthesis.
The general steps for this sequential approach are as follows:
Starting Material: A suitable precursor, such as 3-bromobenzonitrile.
Sulfonylation: Introduction of the sulfonyl chloride group (-SO₂Cl) onto the aromatic ring, typically using chlorosulfonic acid. The directing effects of the existing bromo and cyano groups influence the position of sulfonylation.
Amination: Conversion of the sulfonyl chloride to the sulfonamide by reaction with ammonia.
Regioselectivity Control in Synthesis
The precise placement of the three functional groups in this compound is a critical aspect of its synthesis, governed by the principles of electrophilic aromatic substitution. The directing effects of the substituents play a pivotal role in achieving the desired 1,3,5-substitution pattern.
Both the cyano (-CN) group and the sulfonamide (-SO₂NH₂) group are electron-withdrawing and act as meta-directors. cognitoedu.org This means they direct incoming electrophiles to the positions meta to themselves. The bromine atom, while deactivating the ring slightly, is an ortho, para-director.
In the synthesis of this compound, the combined meta-directing influence of the cyano and sulfonamide groups strongly favors the introduction of the bromine atom at the C3 position when starting with 5-cyanobenzene-1-sulfonamide. Conversely, if starting with a molecule already containing the bromo and cyano groups in a 1,3-relationship, the subsequent sulfonylation will be directed to the position meta to both, which is the C5 position (relative to the bromine at C1), thus leading to the desired product. The interplay of these directing effects is crucial for the regioselective outcome of the synthesis. nih.gov
Chemical Reactivity and Derivatization Strategies
The chemical reactivity of this compound is characterized by the distinct properties of its three functional groups, which allow for a range of chemical transformations.
Nucleophilic Substitution Reactions Involving the Bromine Moiety
The bromine atom on the aromatic ring is susceptible to nucleophilic substitution reactions, particularly under conditions that favor such transformations on aryl halides. While typically less reactive than alkyl halides, the presence of the electron-withdrawing cyano and sulfonamide groups can activate the ring towards nucleophilic attack, especially at the position bearing the bromine atom.
A variety of nucleophiles can be employed to displace the bromide, leading to a diverse array of derivatives. These reactions often require elevated temperatures or the use of a catalyst, such as a copper or palladium complex, to proceed efficiently.
Table 2: Examples of Nucleophilic Substitution Reactions
| Nucleophile | Reagent | Product |
| Phenoxide | Sodium Phenoxide | 3-Cyano-5-phenoxybenzene-1-sulfonamide |
| Amine | Alkylamine, Palladium Catalyst | N-Alkyl-3-amino-5-cyanobenzene-1-sulfonamide |
| Thiolate | Sodium Thiolate | 3-Cyano-5-(alkylthio)benzene-1-sulfonamide |
These substitution reactions provide a powerful tool for introducing new functionalities and building more complex molecular architectures based on the 3-cyano-5-sulfonamidophenyl scaffold.
Electrophilic Aromatic Substitution Patterns Directed by Functional Groups
Further electrophilic aromatic substitution on the this compound ring is a challenging transformation due to the presence of three deactivating groups. The cumulative electron-withdrawing effect of the bromo, cyano, and sulfonamide substituents renders the aromatic ring significantly less nucleophilic and therefore less reactive towards electrophiles.
However, under forcing conditions, electrophilic substitution may occur. The directing effects of the existing substituents would collectively influence the position of the incoming electrophile. The cyano and sulfonamide groups are strong meta-directors, while the bromine atom is an ortho, para-director. cognitoedu.orgorganicchemistrytutor.com
Considering the substitution pattern of this compound:
The position C2 is ortho to the sulfonamide and meta to the bromine.
The position C4 is ortho to the bromine and meta to the sulfonamide.
The position C6 is ortho to both the bromine and the sulfonamide.
Given that all three substituents are deactivating, any further electrophilic substitution would be expected to be sluggish. The directing effects are somewhat conflicting. The strong meta-directing influence of the cyano and sulfonamide groups would disfavor substitution at the positions ortho and para to the bromine. The ortho, para-directing nature of the bromine would be largely overridden by the deactivating power of all three groups. Therefore, predicting the major product of an electrophilic aromatic substitution on this substrate is complex and would likely result in a mixture of products with low yields, with substitution likely occurring at the least deactivated positions.
Reduction Reactions of the Cyano Group
The cyano group in this compound can be selectively reduced to a primary amine, providing a key synthetic handle for further molecular elaboration. A variety of reducing agents can be employed for this transformation, with the choice of reagent often dictated by the desired selectivity and the presence of other functional groups.
Commonly, catalytic hydrogenation is a robust method for the reduction of aromatic nitriles. This typically involves the use of hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. The reaction conditions, including pressure and temperature, can be optimized to achieve high yields of the corresponding benzylamine derivative, 3-bromo-5-(aminomethyl)benzene-1-sulfonamide.
Alternatively, chemical hydrides offer a powerful means for nitrile reduction. Reagents like lithium aluminum hydride (LiAlH₄) are highly effective but may also reduce other functional groups if not used under carefully controlled conditions. Milder reducing agents, such as sodium borohydride (NaBH₄) in the presence of a catalyst like cobalt(II) chloride (CoCl₂), or borane complexes like borane-tetrahydrofuran (BH₃·THF), can provide greater chemoselectivity. The choice of solvent and reaction temperature is crucial in mitigating side reactions and maximizing the yield of the desired primary amine.
Below is a table summarizing potential reduction methods for the cyano group in this compound, based on general methodologies for aromatic nitrile reduction.
| Reagent/Catalyst | Typical Conditions | Product | Potential Advantages/Disadvantages |
|---|---|---|---|
| H₂, Pd/C | MeOH or EtOH, rt to 50 °C, 1-50 atm H₂ | 3-Bromo-5-(aminomethyl)benzene-1-sulfonamide | High yield, clean reaction; requires specialized hydrogenation equipment. |
| LiAlH₄ | Anhydrous THF or Et₂O, 0 °C to rt | 3-Bromo-5-(aminomethyl)benzene-1-sulfonamide | Powerful reducing agent; may lack chemoselectivity. |
| NaBH₄, CoCl₂ | MeOH, rt | 3-Bromo-5-(aminomethyl)benzene-1-sulfonamide | Milder conditions, more selective than LiAlH₄. |
| BH₃·THF | THF, 0 °C to reflux | 3-Bromo-5-(aminomethyl)benzene-1-sulfonamide | Good selectivity for the nitrile group. |
Coupling Reactions and Complex Molecule Synthesis
The presence of a bromine atom on the aromatic ring of this compound makes it an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the construction of complex molecules from simpler precursors.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent, such as a boronic acid or boronate ester, in the presence of a palladium catalyst and a base. fishersci.co.ukyonedalabs.comlibretexts.orgtcichemicals.comnih.gov This methodology is widely used to form biaryl structures. For instance, reacting this compound with an arylboronic acid would yield a 3-aryl-5-cyanobenzene-1-sulfonamide derivative. The choice of palladium catalyst, ligand, base, and solvent system is critical for achieving high yields and preventing side reactions. fishersci.co.ukyonedalabs.comlibretexts.orgtcichemicals.comnih.gov
Heck Coupling: The Heck reaction facilitates the coupling of the aryl bromide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.orgmdpi-res.comnih.govresearchgate.net This reaction is catalyzed by a palladium complex and requires a base. The reaction of this compound with an alkene, such as styrene or an acrylate, would lead to the formation of a stilbene or cinnamate derivative, respectively.
Sonogashira Coupling: This coupling reaction enables the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne. organic-chemistry.orgwikipedia.orglibretexts.orgresearchgate.net The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, such as an amine. This provides a direct route to arylalkynes, which are valuable intermediates in the synthesis of various complex molecules.
Buchwald-Hartwig Amination: This reaction is a powerful tool for the formation of carbon-nitrogen bonds. libretexts.orgwikipedia.orgorganic-chemistry.orgresearchgate.netresearchgate.net It involves the palladium-catalyzed coupling of the aryl bromide with a primary or secondary amine. This allows for the introduction of a wide range of amino functionalities at the 3-position of the benzene ring, leading to the synthesis of diverse aniline derivatives.
The following table provides a summary of these key coupling reactions as they could be applied to this compound.
| Reaction Name | Coupling Partner | Catalyst System | Typical Product Structure |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Ar-B(OH)₂ or Ar-B(OR)₂ | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃, K₃PO₄) | 3-Aryl-5-cyanobenzene-1-sulfonamide |
| Heck Coupling | Alkene (e.g., R-CH=CH₂) | Pd(0) or Pd(II) catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N) | 3-(Alkenyl)-5-cyanobenzene-1-sulfonamide |
| Sonogashira Coupling | Terminal Alkyne (e.g., R-C≡CH) | Pd(0) catalyst, Cu(I) co-catalyst (e.g., CuI), Amine base | 3-(Alkynyl)-5-cyanobenzene-1-sulfonamide |
| Buchwald-Hartwig Amination | Amine (e.g., R¹R²NH) | Pd(0) catalyst, Ligand (e.g., phosphine-based), Base (e.g., NaOtBu) | 3-(R¹R²N)-5-cyanobenzene-1-sulfonamide |
Novel Synthetic Applications: Photocatalytic Processes
In recent years, photocatalysis has emerged as a powerful and sustainable tool in organic synthesis, enabling novel transformations under mild conditions. The application of photocatalytic methods to the functionalization of sulfonamide derivatives represents a significant advancement in the field.
Late-Stage Functionalization of Sulfonamide Derivatives
Late-stage functionalization refers to the introduction of new functional groups into a complex molecule at a late stage of its synthesis. This strategy is highly valuable in drug discovery and development as it allows for the rapid diversification of lead compounds. Photocatalysis has proven to be particularly well-suited for the late-stage functionalization of sulfonamides. nih.govox.ac.ukacs.orgbohrium.comnih.gov
One innovative approach involves the generation of sulfonyl radicals from sulfonamides under photocatalytic conditions. nih.govox.ac.ukacs.org These highly reactive intermediates can then participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. For example, the photocatalytic activation of a sulfonamide in the presence of an alkene can lead to the addition of the sulfonyl group across the double bond, a process known as hydrosulfonylation. This method allows for the functionalization of the sulfonamide moiety itself, which is often considered a relatively inert part of a molecule. nih.govox.ac.ukacs.org
While specific studies on the photocatalytic late-stage functionalization of this compound are not extensively documented, the general principles established for other sulfonamides suggest its potential as a substrate in such transformations. The electron-withdrawing nature of the cyano and bromo groups could influence the reactivity of the sulfonamide moiety in these photocatalytic cycles. Further research in this area could unlock novel synthetic pathways for the derivatization of this versatile compound.
The following table outlines a conceptual framework for the photocatalytic functionalization of a generic sulfonamide, which could be extrapolated to this compound.
| Photocatalytic Transformation | Reaction Partners | Key Intermediate | Potential Product Type |
|---|---|---|---|
| Hydrosulfonylation | Alkene | Sulfonyl radical | β-Sulfonylated alkane |
| C-H Functionalization | C-H bond source | Sulfonyl radical | Functionalized sulfonamide |
Advanced Spectroscopic Characterization and Structural Investigations
Spectroscopic Analysis Techniques for Structural Elucidation
The primary methods for characterizing the structure of 3-Bromo-5-cyanobenzene-1-sulfonamide would involve vibrational, nuclear magnetic resonance, and electronic spectroscopy. Each technique provides unique insights into the molecular framework.
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the FT-IR spectrum would be expected to show characteristic absorption bands corresponding to the stretching and bending vibrations of its constituent groups.
Key expected vibrational modes would include:
N-H stretching from the sulfonamide group, typically appearing as a medium to strong band in the region of 3400-3200 cm⁻¹.
C≡N stretching of the cyano group, which gives a sharp, medium-intensity band in the 2260-2220 cm⁻¹ region.
Asymmetric and symmetric SO₂ stretching from the sulfonamide group, expected around 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹, respectively.
C-Br stretching , which would appear in the fingerprint region, typically below 700 cm⁻¹.
Aromatic C-H and C=C stretching vibrations characteristic of the benzene (B151609) ring.
Table 1: Hypothetical FT-IR Vibrational Frequencies for this compound
| Frequency (cm⁻¹) | Assignment |
|---|---|
| Data Not Available | N-H stretch |
| Data Not Available | C-H aromatic stretch |
| Data Not Available | C≡N stretch |
| Data Not Available | C=C aromatic stretch |
| Data Not Available | SO₂ asymmetric stretch |
| Data Not Available | SO₂ symmetric stretch |
| Data Not Available | C-S stretch |
This table is a template. Specific experimental values are required for accurate data representation.
NMR spectroscopy is indispensable for determining the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, the precise connectivity and chemical environment of each atom can be established.
For this compound, the ¹H NMR spectrum would be expected to show signals for the aromatic protons and the N-H protons of the sulfonamide. The aromatic region would display a complex splitting pattern due to the coupling between the non-equivalent protons on the substituted benzene ring. The ¹³C NMR spectrum would show distinct signals for each of the unique carbon atoms in the molecule, including the carbon of the cyano group and the carbons bonded to the bromine and sulfonyl groups.
Table 2: Predicted NMR Chemical Shifts (δ, ppm) for this compound
| Atom | ¹H NMR | ¹³C NMR |
|---|---|---|
| Aromatic C-H | Data Not Available | Data Not Available |
| SO₂NH₂ | Data Not Available | - |
| C-Br | - | Data Not Available |
| C-CN | - | Data Not Available |
| C-SO₂ | - | Data Not Available |
This table is a template. Specific experimental values are required for accurate data representation.
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower to higher energy orbitals. The wavelengths of maximum absorption (λ_max) are characteristic of the chromophores present in the molecule. For this compound, the aromatic ring and the cyano group constitute the primary chromophores. The UV-Vis spectrum would likely exhibit absorption bands corresponding to π → π* transitions within the benzene ring.
Table 3: Hypothetical UV-Vis Absorption Data for this compound
| Solvent | λ_max (nm) | Molar Absorptivity (ε) | Transition |
|---|---|---|---|
| e.g., Ethanol | Data Not Available | Data Not Available | π → π* |
This table is a template. Specific experimental values are required for accurate data representation.
Computational Spectroscopic Studies and Validation
To complement experimental data, computational methods are employed to simulate the spectroscopic properties of a molecule. These theoretical calculations can aid in the assignment of experimental signals and provide a deeper understanding of the molecule's structure and behavior.
Density Functional Theory (DFT) is a widely used computational method for predicting the geometric, electronic, and spectroscopic properties of molecules. Using a suitable functional (such as B3LYP) and basis set (e.g., 6-311++G(d,p)), the vibrational frequencies (for FT-IR), NMR chemical shifts, and electronic transitions (for UV-Vis) of this compound can be calculated. These simulations provide a theoretical spectrum that can be compared with experimental results.
A strong correlation between the theoretically calculated and experimentally measured spectroscopic data serves as a powerful validation of the proposed molecular structure. For vibrational spectra, calculated frequencies are often scaled to account for systematic errors in the computational methods. For NMR, calculated chemical shifts are compared to experimental values to confirm assignments. Similarly, calculated electronic transition energies and oscillator strengths are correlated with the experimental UV-Vis spectrum. Discrepancies between experimental and theoretical data can often provide further insights into the molecular structure and its environment.
Computational Chemistry and Molecular Modeling Studies
Quantum Chemical Investigations of Molecular Structure and Electronic Properties
Quantum chemical methods are employed to elucidate the fundamental electronic structure and geometry of 3-Bromo-5-cyanobenzene-1-sulfonamide. These investigations are foundational to understanding its reactivity and interactions.
Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For compounds similar to this compound, calculations are often performed using functionals like B3LYP with basis sets such as 6-311G(d,p). researchgate.netresearchgate.net This process minimizes the total energy of the molecule to predict equilibrium bond lengths, bond angles, and dihedral angles. The resulting optimized structure provides a clear picture of the molecule's spatial configuration, which is essential for understanding its electronic properties and how it interacts with other molecules.
Table 1: Illustrative Optimized Geometric Parameters (DFT/B3LYP)
| Parameter | Bond | Predicted Value |
|---|---|---|
| Bond Length | C-Br | ~1.89 Å |
| C-C (aromatic) | ~1.39 - 1.41 Å | |
| C-S | ~1.78 Å | |
| S=O | ~1.45 Å | |
| C≡N | ~1.16 Å | |
| Bond Angle | C-S-N | ~106° |
| O-S-O | ~120° | |
| C-C-Br | ~119° |
Note: These values are representative examples for similar substituted benzene (B151609) sulfonamide structures and are for illustrative purposes only.
Table 2: Illustrative NBO Analysis - Key Stabilization Energies (E2)
| Donor NBO | Acceptor NBO | E2 (kcal/mol) |
|---|---|---|
| LP(O) on Sulfonamide | σ*(C-S) | High |
| LP(N) on Sulfonamide | σ*(C-S) | Moderate |
| π(C-C) in Ring | π*(C-C) in Ring | High |
Note: This table provides a conceptual illustration of typical intramolecular interactions and stabilization energies derived from NBO analysis for aromatic sulfonamides.
Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for understanding a molecule's chemical reactivity and kinetic stability. nih.gov The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability; a smaller gap suggests higher chemical reactivity and lower kinetic stability. nih.govnih.gov
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to predict the molecule's behavior in chemical reactions. researchgate.netorientjchem.org These include electronegativity (propensity to attract electrons), chemical hardness (resistance to change in electron distribution), chemical softness (the reciprocal of hardness), and the electrophilicity index (a measure of electrophilic character). researchgate.netorientjchem.org
Table 3: Illustrative Frontier Molecular Orbitals and Global Reactivity Descriptors
| Parameter | Definition | Typical Value |
|---|---|---|
| HOMO Energy | EHOMO | ~ -7.0 to -6.0 eV |
| LUMO Energy | ELUMO | ~ -1.5 to -0.5 eV |
| Energy Gap (ΔE) | ELUMO - EHOMO | ~ 5.0 to 6.0 eV |
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | ~ 4.0 eV |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | ~ 2.5 eV |
| Chemical Softness (S) | 1/η | ~ 0.4 eV-1 |
| Electrophilicity Index (ω) | χ2 / (2η) | ~ 3.2 eV |
Note: The values are representative examples based on DFT calculations for analogous aromatic compounds and serve for illustrative purposes.
Molecular Interactions and Binding Dynamics Simulations
Understanding how this compound interacts with biological macromolecules, such as proteins, is key to evaluating its potential pharmacological activity. Molecular docking simulations are a primary tool for this purpose.
Molecular docking is a computational technique that predicts the preferred orientation of a ligand (in this case, this compound) when bound to a target protein. nih.gov This method involves placing the ligand into the active site of a protein and evaluating the goodness of fit. semanticscholar.org For sulfonamide-based compounds, common protein targets include enzymes like carbonic anhydrases, kinases, and acetylcholinesterase. orientjchem.orgnih.gov The simulation identifies the most stable binding pose by calculating the interaction energy, revealing how the ligand is positioned and which parts of it interact with specific amino acid residues in the protein's active site.
The output of a molecular docking simulation provides a quantitative prediction of the binding affinity, often expressed as a docking score or binding free energy in kcal/mol. d-nb.info A more negative value typically indicates a stronger and more stable interaction. Furthermore, the simulation details the specific non-covalent interactions that stabilize the ligand-protein complex. These interactions can include hydrogen bonds (e.g., between the sulfonamide NH₂ or SO₂ groups and polar amino acids), hydrophobic interactions, and pi-alkyl or pi-pi stacking interactions between the benzene ring and aromatic amino acid residues. d-nb.infonih.gov
Table 4: Hypothetical Molecular Docking Results for this compound
| Protein Target (Example) | Binding Affinity (kcal/mol) | Interacting Amino Acid Residues | Type of Interaction |
|---|---|---|---|
| Carbonic Anhydrase II | -7.5 | His94, His96, Thr199 | Hydrogen Bond, Hydrophobic |
| p38 MAP Kinase | -8.2 | Met109, Gly110, Lys53 | Hydrogen Bond, Pi-Alkyl |
| Acetylcholinesterase | -6.9 | Trp84, Tyr334, Phe330 | Pi-Pi Stacking, Hydrophobic |
Note: This table is a hypothetical illustration to demonstrate the type of data generated from molecular docking studies. The protein targets and results are exemplary and not based on published experimental data for this specific compound.
Conformational Analysis and Stability Studies
Computational studies to determine the most stable conformations of this compound are crucial for understanding its interactions in a biological system. Theoretical calculations are typically employed to explore the potential energy surface of the molecule. These analyses focus on the rotational barriers around the C-S (carbon-sulfur) and S-N (sulfur-nitrogen) bonds of the sulfonamide group.
Molecular stability is also assessed through the calculation of thermodynamic parameters. These studies help in understanding the intrinsic stability of the molecule and its potential for degradation or reaction under various conditions.
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Methodologies
SAR and QSAR studies are fundamental in medicinal chemistry for designing and optimizing drug candidates. These methodologies aim to correlate the chemical structure of a compound with its biological activity.
For the broader class of substituted benzenesulfonamides, the sulfonamide moiety is a critical pharmacophore, often responsible for key interactions with biological targets such as enzymes. semanticscholar.orgnih.gov The specific substituents on the benzene ring—in this case, a bromine atom and a cyano group at the 3 and 5 positions, respectively—play a significant role in modulating this activity.
The bromine atom is an electron-withdrawing group and can participate in halogen bonding, a type of non-covalent interaction that can be important for ligand-receptor binding. The cyano group is also strongly electron-withdrawing and can act as a hydrogen bond acceptor. The positions of these substituents are critical as they dictate the electronic profile and the steric properties of the molecule, influencing how it fits into a binding pocket.
A hypothetical SAR analysis would involve synthesizing and testing analogues where the bromine or cyano groups are replaced by other substituents or moved to different positions on the ring. The resulting changes in biological activity would then illuminate the importance of these specific structural features.
QSAR models use statistical methods to build a mathematical relationship between the chemical structures of a series of compounds and their biological activities. semanticscholar.org For benzenesulfonamides, QSAR models have been developed to predict their inhibitory activity against various enzymes. semanticscholar.orgnih.gov
These models typically use descriptors that quantify various aspects of the molecular structure, such as:
Electronic properties: Hammett constants, partial charges.
Steric properties: Molar refractivity, van der Waals volume.
Hydrophobic properties: LogP (partition coefficient).
A QSAR model for a series of compounds including this compound would allow for the prediction of the activity of new, unsynthesized derivatives. For instance, the model could predict the effect of replacing the bromine with a chlorine or the cyano group with a nitro group. This predictive capability is invaluable for prioritizing which new molecules to synthesize and test, thereby accelerating the drug discovery process. nih.gov
The development of a robust QSAR model requires a dataset of structurally related compounds with experimentally determined biological activities. While a specific QSAR model for this compound is not detailed in available literature, the general applicability of these methods to the sulfonamide class of compounds is well-established. semanticscholar.orgnih.govanalchemres.org
The table below summarizes the key structural features of this compound and their likely roles in its biological activity, based on general principles of medicinal chemistry.
| Structural Feature | Position | Potential Role in Biological Activity |
| Sulfonamide Group (-SO₂NH₂) | 1 | Primary pharmacophore, hydrogen bonding |
| Bromine Atom (-Br) | 3 | Electron-withdrawing, halogen bonding |
| Cyano Group (-CN) | 5 | Electron-withdrawing, hydrogen bond acceptor |
Biological and Biomedical Research Applications
Antimicrobial Research Focus
The foundational application of sulfonamides was in antibacterial therapy, and research into their antimicrobial properties continues to be a major focus. wikipedia.org
Sulfonamide derivatives have demonstrated significant efficacy against a range of bacterial pathogens, including the Gram-positive Staphylococcus aureus and the Gram-negative Escherichia coli. wikipedia.org Their primary mechanism of action in bacteria is the competitive inhibition of dihydropteroate (B1496061) synthase (DHPS), an enzyme essential for the synthesis of folic acid, which is required for bacterial DNA and protein synthesis. wikipedia.org
Research has quantified the activity of various sulfonamide derivatives in terms of their Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that prevents visible growth of a bacterium. For example, certain N-(thiazol-2-yl)benzenesulfonamide derivatives have shown potent activity against S. aureus with MIC values as low as 3.9 µg/mL. verywellhealth.com Studies on other series of sulfonamides have reported MIC values against clinical isolates of S. aureus ranging from 32 to 512 µg/mL, indicating that efficacy can be highly dependent on the specific chemical structure. researchgate.netnih.gov Similarly, activity against E. coli has been documented, with some sulfonamides showing moderate to good inhibition. verywellhealth.com
Table 1: Antibacterial Activity of Selected Sulfonamide Derivatives
| Sulfonamide Derivative Class | Bacterial Strain | Reported MIC (µg/mL) | Reference |
|---|---|---|---|
| N-(2-Hydroxy-4-nitro-phenyl)-4-methyl-benzenesulfonamide | Staphylococcus aureus (clinical isolates) | 32 - 512 | researchgate.net |
| N-(thiazol-2-yl)benzenesulfonamides | Staphylococcus aureus | 3.9 | verywellhealth.com |
| N-(thiazol-2-yl)benzenesulfonamides | Escherichia coli | Active | verywellhealth.com |
| Various Sulfonamide Derivatives | Staphylococcus aureus ATCC 25923 | 64 - 256 | frontiersin.org |
The antimicrobial spectrum of sulfonamides extends to fungal pathogens. researchgate.net Research into novel arylsulfonamides and other derivatives has shown promising activity against various species of Candida, which are common causes of opportunistic fungal infections in humans. nih.gov
Studies have demonstrated the efficacy of sulfonamide-based compounds against strains of Candida albicans, Candida glabrata, and Candida parapsilosis. For instance, the compound N-(4-sulfamoylbenzyl) biphenyl-4-carboxamide showed fungistatic activity against all tested strains of these species at concentrations ranging from 0.125 to 1 mg/mL. nih.gov Another study on sulfonamide analogs of the antifungal drug Ketoconazole reported potent activity, with one derivative exhibiting an MIC₇₅ of 62 nM against C. albicans and 250 nM against C. glabrata. nih.gov These findings highlight the potential for developing new classes of antifungal agents based on the sulfonamide scaffold.
Table 2: Antifungal Activity of Selected Sulfonamide Derivatives
| Sulfonamide Derivative Class | Fungal Strain | Reported MIC (mg/mL or nM) | Reference |
|---|---|---|---|
| N-(4-sulfamoylbenzyl) biphenyl-4-carboxamide | Candida spp. | 0.125 - 1 mg/mL | nih.gov |
| Ketoconazole Sulfonamide Analog (3l) | Candida albicans | 62 nM (MIC₇₅) | nih.gov |
| Ketoconazole Sulfonamide Analog (3l) | Candida glabrata | 250 nM (MIC₇₅) | nih.gov |
| Amine derivative of N-(4-sulfamoylbenzyl) biphenyl-4-carboxamide | Candida glabrata | 0.250 mg/mL | nih.gov |
Antiviral Research Applications
The sulfonamide moiety is a key structural feature in a number of clinically important antiviral drugs. mdpi.com A significant area of this research has been in the development of inhibitors for viral proteases, which are crucial enzymes for viral replication. nih.gov
Notably, several Human Immunodeficiency Virus (HIV) protease inhibitors, such as Amprenavir, Fosamprenavir, Darunavir, and Tipranavir, incorporate a sulfonamide group. guidelines.org.auwikipedia.orgverywellhealth.comresearchgate.netmdpi.com This functional group is critical for their potent inhibitory activity, binding within the enzyme's active site and preventing the processing of viral polyproteins, thus halting the maturation of new, infectious virions. nih.gov
Beyond HIV, sulfonamide derivatives are being explored as inhibitors for other viruses. Research has shown that aryl sulfonamides can inhibit the entry and replication of diverse influenza viruses, including H1N1, H5N1, and H3N2 strains, by targeting the viral hemagglutinin protein. acs.orgmdpi.com Other studies have reported on sulfonamide derivatives with activity against Dengue virus, Coxsackievirus B3, and Herpes Simplex Virus (HSV-1), demonstrating the broad-spectrum potential of this class of compounds in antiviral drug discovery.
Anticancer Research and Target Pathways
In recent years, the sulfonamide scaffold has gained prominence as a versatile platform for the development of anticancer agents. nih.gov These compounds have been shown to target a variety of cancer-associated enzymes and pathways, leading to the inhibition of tumor growth.
Numerous studies have demonstrated the ability of novel sulfonamide derivatives to inhibit the proliferation of various human cancer cell lines in vitro. The cytotoxic effects are often quantified by the IC₅₀ value, which represents the concentration of a drug that is required for 50% inhibition of cell growth.
For example, a novel 1,2,4-triazine (B1199460) sulfonamide derivative showed potent cytotoxicity against DLD-1 and HT-29 colon cancer cells, with IC₅₀ values of 3.4 µM and 3.9 µM, respectively. mdpi.com Another study investigating 2,5-Dichlorothiophene-3-sulfonamide reported significant activity against HeLa (cervical cancer), MDA-MB-231, and MCF-7 (breast cancer) cell lines, with GI₅₀ values of 7.2 µM, 4.62 µM, and 7.13 µM, respectively. The broad range of cancer cell lines susceptible to sulfonamide derivatives underscores their potential as a source for new oncology therapeutics.
Table 3: Cytotoxic Activity of Selected Sulfonamide Derivatives Against Human Cancer Cell Lines
| Sulfonamide Derivative | Cancer Cell Line | Cell Line Type | Reported IC₅₀/GI₅₀ (µM) | Reference |
|---|---|---|---|---|
| 1,2,4-Triazine sulfonamide (MM131) | DLD-1 | Colon Cancer | 3.4 | mdpi.com |
| 1,2,4-Triazine sulfonamide (MM131) | HT-29 | Colon Cancer | 3.9 | mdpi.com |
| 2,5-Dichlorothiophene-3-sulfonamide | HeLa | Cervical Cancer | 7.2 | |
| 2,5-Dichlorothiophene-3-sulfonamide | MDA-MB-231 | Breast Cancer | 4.62 | |
| 2,5-Dichlorothiophene-3-sulfonamide | MCF-7 | Breast Cancer | 7.13 | |
| N-ethyl toluene-4-sulfonamide | HeLa | Cervical Cancer | 10.9 | |
| Various Synthesized Sulfonamides | MDA-MB-468 | Breast Cancer | < 30 | |
| Various Synthesized Sulfonamides | MCF-7 | Breast Cancer | < 128 |
Modulation of Specific Molecular Pathways in Tumor Progression
No data available.
Potential as a Therapeutic Agent in Oncology
No data available.
Anti-Inflammatory Research and Cytokine Modulation
No data available.
Protein Binding and Molecular Recognition Studies in Biochemical Assays
No data available.
Applications in Materials Science and Industrial Chemistry
Role as a Versatile Building Block for Functionalized Aromatic Systems
3-Bromo-5-cyanobenzene-1-sulfonamide is a significant intermediate in synthetic organic chemistry, primarily valued for its role as a versatile building block in the creation of more complex, functionalized aromatic systems. Its molecular architecture, featuring three distinct functional groups—a bromine atom, a cyano group, and a sulfonamide moiety—on a benzene (B151609) ring, provides multiple reactive sites for a variety of chemical transformations. This trifunctional nature allows chemists to selectively modify the molecule through sequential reactions, making it a valuable precursor for diverse and intricate molecular designs.
The utility of this compound stems from the specific reactivity of each functional group. The bromine atom, for instance, is an excellent leaving group in nucleophilic aromatic substitution reactions and is readily employed in various metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions are fundamental for forming new carbon-carbon and carbon-heteroatom bonds, enabling the extension of the aromatic core and the attachment of a wide range of organic fragments. The cyano (-C≡N) group can be hydrolyzed to a carboxylic acid, reduced to an amine, or used to construct heterocyclic rings. The sulfonamide group (-SO₂NH₂) can also participate in various reactions, including N-alkylation and condensation reactions.
This strategic combination of reactive sites allows for the synthesis of highly substituted benzene derivatives, which are key scaffolds in many functional materials. The ability to control the sequence of reactions at these different positions is crucial for achieving a desired molecular structure and, consequently, the material's properties.
Key Reactive Features of this compound
| Functional Group | Position | Type of Reactions Facilitated | Potential Modifications |
|---|---|---|---|
| Bromine | C3 | Nucleophilic Substitution, Cross-Coupling Reactions | Formation of C-C, C-N, C-O, C-S bonds |
| Cyano | C5 | Hydrolysis, Reduction, Cyclization | Conversion to carboxylic acids, amines, heterocycles |
Development of Specialty Chemicals and Advanced Materials
The structural attributes that make this compound a versatile building block also position it as a key precursor in the development of specialty chemicals and advanced materials. The ability to construct complex, polyfunctional aromatic systems from this intermediate is central to creating materials with tailored electronic, optical, or thermal properties. Aromatic compounds are the foundation of many advanced materials, including organic light-emitting diodes (OLEDs), molecular sensors, and high-performance polymers.
In the realm of specialty chemicals, derivatives of this compound can be engineered for specific industrial applications. For example, by modifying the functional groups, molecules with specific solubility, reactivity, or binding properties can be synthesized. These may find use as additives, coatings, or components in complex formulations.
The development of advanced materials often relies on the precise arrangement of molecular units to achieve desired macroscopic properties. The defined substitution pattern of this compound provides a rigid and predictable scaffold upon which to build larger, well-defined architectures like dendrimers or star-shaped molecules. nih.gov These highly branched, three-dimensional structures are of interest for applications in drug delivery, catalysis, and light-harvesting systems. The ability to introduce different functionalities at the three positions of the starting molecule allows for the creation of materials with complex, multifunctional properties. For instance, one functional group could be used to attach the molecule to a polymer backbone, while another is modified to tune its photophysical properties, and the third to enhance its processability.
Q & A
Q. What are the recommended synthetic routes for 3-Bromo-5-cyanobenzene-1-sulfonamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves sulfonylation of a brominated benzene precursor followed by nitrile functionalization. For example:
Sulfonylation : React 3-bromo-5-aminobenzonitrile with sulfonic acid derivatives (e.g., chlorosulfonic acid) under anhydrous conditions.
Cyanation : Introduce the nitrile group via nucleophilic substitution or palladium-catalyzed cyanation if not already present.
- Optimization : Adjust temperature (40–80°C), solvent polarity (e.g., DMF or acetonitrile), and stoichiometry of sulfonating agents to minimize side reactions like over-sulfonation .
- Key Considerations : Monitor reaction progress via TLC or HPLC. Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) is recommended for isolating high-purity product .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?
- Methodological Answer :
- 1H/13C NMR : Assign peaks using deuterated DMSO or CDCl3. The sulfonamide proton (NH) appears as a broad singlet (~δ 7.5–8.5 ppm), while aromatic protons show splitting patterns based on substitution .
- IR Spectroscopy : Confirm sulfonamide (S=O stretches at 1150–1350 cm⁻¹) and nitrile (C≡N stretch at ~2200 cm⁻¹) functionalities.
- Mass Spectrometry (HRMS) : Validate molecular ion [M+H]+ and isotopic patterns (bromine’s 1:1 ratio for 79Br/81Br).
- Cross-Validation : Compare experimental data with computational predictions (e.g., DFT-based NMR simulations) to resolve ambiguities .
Advanced Research Questions
Q. How can computational chemistry aid in predicting the reactivity and electronic properties of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the nitrile group’s electron-withdrawing effect lowers LUMO energy, enhancing reactivity in SNAr reactions .
- Molecular Docking : Model interactions with biological targets (e.g., enzymes) to guide drug design. Use software like AutoDock Vina to assess binding affinities of sulfonamide derivatives .
- Reactivity Simulations : Simulate reaction pathways (e.g., bromine displacement) using transition state theory to identify kinetic barriers .
Q. What strategies resolve contradictions in experimental data, such as unexpected byproducts in sulfonamide synthesis?
- Methodological Answer :
- Mechanistic Analysis : Use isotopic labeling (e.g., 15N in sulfonamide) or kinetic studies to trace byproduct formation. For example, competing N- vs. O-sulfonylation can occur if reaction pH is poorly controlled.
- Advanced Chromatography : Employ UPLC-MS/MS to separate and identify minor impurities. Compare retention times and fragmentation patterns with reference libraries.
- In Situ Monitoring : Utilize ReactIR or Raman spectroscopy to track intermediate species and adjust conditions dynamically .
Q. How do steric and electronic effects influence the regioselectivity of reactions involving this compound?
- Methodological Answer :
- Steric Maps : Generate 3D molecular models (e.g., using Avogadro) to visualize steric hindrance around the bromine and sulfonamide groups.
- Hammett Analysis : Quantify electronic effects via substituent constants (σ). The meta-cyano group’s −M effect directs electrophiles to the para position relative to bromine.
- Case Study : In Suzuki couplings, bulky palladium ligands (e.g., SPhos) improve yields by reducing steric clashes at the reaction site .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
